

# Comparative Analysis of AEROSIL® R 202 and Other Fumed Silicas in Pharmaceutical Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Aerosil R 202**

Cat. No.: **B1165704**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AEROSIL® R 202 with other commonly used fumed silicas in the pharmaceutical industry. The following sections detail the physicochemical properties, performance in key pharmaceutical applications supported by experimental data, and standardized protocols for evaluation.

## Physicochemical Properties of Fumed Silicas

Fumed silicas are synthetic, amorphous, colloidal silicon dioxide powders. Their properties can be broadly categorized into hydrophilic (untreated) and hydrophobic (surface-treated).

AEROSIL® R 202 is a hydrophobic grade, surface-treated with polydimethylsiloxane (PDMS), which imparts unique characteristics beneficial for specific formulation challenges.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Below is a comparative table of the key physicochemical properties of AEROSIL® R 202 and other selected fumed silicas.

| Property                                                | AEROSIL® R 202              | AEROSIL® R 972               | AEROSIL® 200 (Hydrophilic) | CAB-O-SIL® TS-610            |
|---------------------------------------------------------|-----------------------------|------------------------------|----------------------------|------------------------------|
| Surface Treatment                                       | Polydimethylsiloxane (PDMS) | Dimethyldichlorosilane (DDS) | None                       | Dimethyldichlorosilane (DDS) |
| Specific Surface Area (BET) (m <sup>2</sup> /g)         | 80 - 120                    | 90 - 130                     | 175 - 225                  | 90 - 130                     |
| Carbon Content (%)                                      | 3.5 - 5.0                   | 0.6 - 1.2                    | -                          | Not specified                |
| Tapped Density (g/L)                                    | Approx. 60                  | Approx. 50                   | Approx. 50                 | Not specified                |
| Moisture Content (Loss on drying, %) (2 hours at 105°C) | ≤ 0.5                       | ≤ 0.5                        | ≤ 1.5                      | Not specified                |
| pH (in 4% aqueous dispersion)                           | 4.0 - 6.0                   | 3.6 - 5.5                    | 3.7 - 4.7                  | 4.0 - 5.0                    |
| Silanol Group Density (SiOH/nm <sup>2</sup> )           | Low                         | Low                          | High                       | Low                          |

## Performance in Pharmaceutical Formulations: A Comparative Overview

The choice of fumed silica significantly impacts the performance of the final drug product. The following sections summarize the comparative effects of AEROSIL® R 202 and other fumed silicas on key pharmaceutical attributes.

### Powder Flowability

Fumed silicas are widely used as glidants to improve the flow properties of powder blends, which is crucial for uniform die filling during tableting and capsule filling.

- Mechanism of Action: Fumed silica particles adhere to the surface of larger excipient or active pharmaceutical ingredient (API) particles, reducing interparticle friction and cohesion. [\[5\]](#) This leads to a decrease in the angle of repose and an improvement in powder flow.
- Comparative Performance:
  - Hydrophobic vs. Hydrophilic: Hydrophobic silicas like AEROSIL® R 202 and AEROSIL® R 972 can be more effective glidants than hydrophilic grades, especially for cohesive and moisture-sensitive powders. [\[6\]](#)[\[7\]](#) Their water-repellent surface minimizes moisture uptake and the formation of liquid bridges between particles, which can impede flow. [\[8\]](#)
  - AEROSIL® R 202: Its PDMS surface treatment provides a unique lubricity that can be advantageous in certain formulations, leading to excellent flowability. [\[2\]](#)[\[4\]](#)
  - AEROSIL® R 972: This grade is a very effective flow enhancer for a wide range of pharmaceutical powders. [\[6\]](#)[\[7\]](#)
  - CAB-O-SIL® TS-610: Being hydrophobic, it is also an excellent free-flow agent, particularly for hygroscopic materials. [\[9\]](#)[\[10\]](#)[\[11\]](#)

## Tablet Compression and Hardness

The addition of fumed silica can influence the mechanical properties of tablets.

- Impact on Tableting: While improving flow, high concentrations of some fumed silicas can negatively impact tablet hardness and friability. This is attributed to the disruption of interparticle bonding between the primary excipients.
- Experimental Findings:
  - A study investigating the tableting properties of various silicates found that increasing the concentration of hydrophilic AEROSIL® 200 in a microcrystalline cellulose (MCC) formulation led to a decrease in tablet tensile strength. [\[12\]](#)

- The mixing order of glidants and lubricants is critical. One study showed that adding fumed silica (Cab-O-Sil) before the lubricant (magnesium stearate) resulted in improved powder flow and higher tablet hardness.[13]

## Drug Dissolution

The type and addition method of fumed silica can modulate the release of the API from the solid dosage form.

- **Hydrophobicity and Dissolution:** The hydrophobic nature of AEROSIL® R 202 can be leveraged to create a microenvironment that may either sustain or, in some cases, enhance the dissolution of poorly water-soluble drugs by preventing agglomeration of drug particles. Conversely, for immediate-release formulations of hydrophilic drugs, a hydrophobic silica might retard dissolution if not optimized.
- **Experimental Insights:**
  - One study demonstrated that the method of incorporating silica into a solid dispersion could significantly alter the drug release profile. External addition of silica led to a faster dissolution rate compared to internal addition.[8]
  - The use of fumed silica (Aerosil 200) as a carrier in self-nanoemulsifying drug delivery systems (SNEDDS) has been shown to enhance the dissolution rate of poorly soluble drugs.[14]

## Experimental Protocols

The following are detailed methodologies for key experiments to compare the performance of different fumed silicas in a pharmaceutical context.

### Measurement of Powder Flowability (Carr's Index and Hausner Ratio)

- **Apparatus:** Tapped density tester.
- **Procedure:**

1. Weigh a specified amount of the powder blend (e.g., 100 g).
2. Gently pour the powder into a 250 mL graduated cylinder.
3. Record the initial unsettled apparent volume ( $V_0$ ).
4. Place the cylinder in the tapped density tester and subject it to a set number of taps (e.g., 500, 750, 1250 taps) until a constant volume is achieved.
5. Record the final tapped volume ( $V_f$ ).

- Calculations:
  - Bulk Density ( $\rho_{\text{bulk}}$ ) = Weight of powder /  $V_0$
  - Tapped Density ( $\rho_{\text{tapped}}$ ) = Weight of powder /  $V_f$
  - Carr's Index (%) = [ ( $\rho_{\text{tapped}}$  -  $\rho_{\text{bulk}}$ ) /  $\rho_{\text{tapped}}$  ] \* 100
  - Hausner Ratio =  $\rho_{\text{tapped}}$  /  $\rho_{\text{bulk}}$

## Tablet Hardness and Friability Testing

- Tablet Preparation:
  1. Prepare powder blends with a fixed concentration (e.g., 0.5% w/w) of the different fumed silicas being compared.
  2. Compress tablets of a specific weight and diameter using a tablet press at a defined compression force.
- Hardness Testing[13][15][16]:
  1. Apparatus: Tablet hardness tester.
  2. Procedure: Place a tablet diametrically between the platens of the tester. Apply a compressive force until the tablet fractures. Record the force required to break the tablet. Test a statistically relevant number of tablets (e.g., n=10) and calculate the mean and standard deviation.

- Friability Testing[12][16][17]:

1. Apparatus: Friability tester (Roche friabilator).

2. Procedure:

1. Take a sample of tablets (for tablets with a unit weight  $\leq$  650 mg, take a sample corresponding to 6.5 g; for tablets  $>$  650 mg, take 10 tablets).

2. Dedust the tablets and accurately weigh them ( $W_{\text{initial}}$ ).

3. Place the tablets in the friabilator drum and rotate it 100 times at  $25 \pm 1$  rpm.

4. Remove the tablets, dedust them, and accurately weigh them again ( $W_{\text{final}}$ ).

3. Calculation:

- Friability (%) =  $[ (W_{\text{initial}} - W_{\text{final}}) / W_{\text{initial}} ] * 100$

- A maximum mean weight loss of not more than 1.0% is generally considered acceptable.[12]

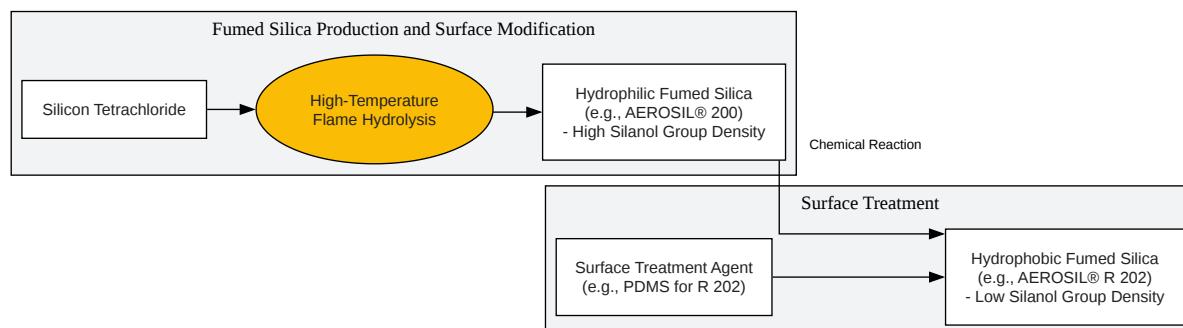
## In Vitro Drug Dissolution Testing

- Apparatus: USP Dissolution Apparatus 1 (basket) or 2 (paddle).[18][19][20][21][22]

- Dissolution Medium: Select a medium relevant to the physiological conditions (e.g., 900 mL of 0.1 N HCl for gastric simulation, or pH 4.5 or 6.8 buffer for intestinal simulation). The medium should be deaerated.[18][21]

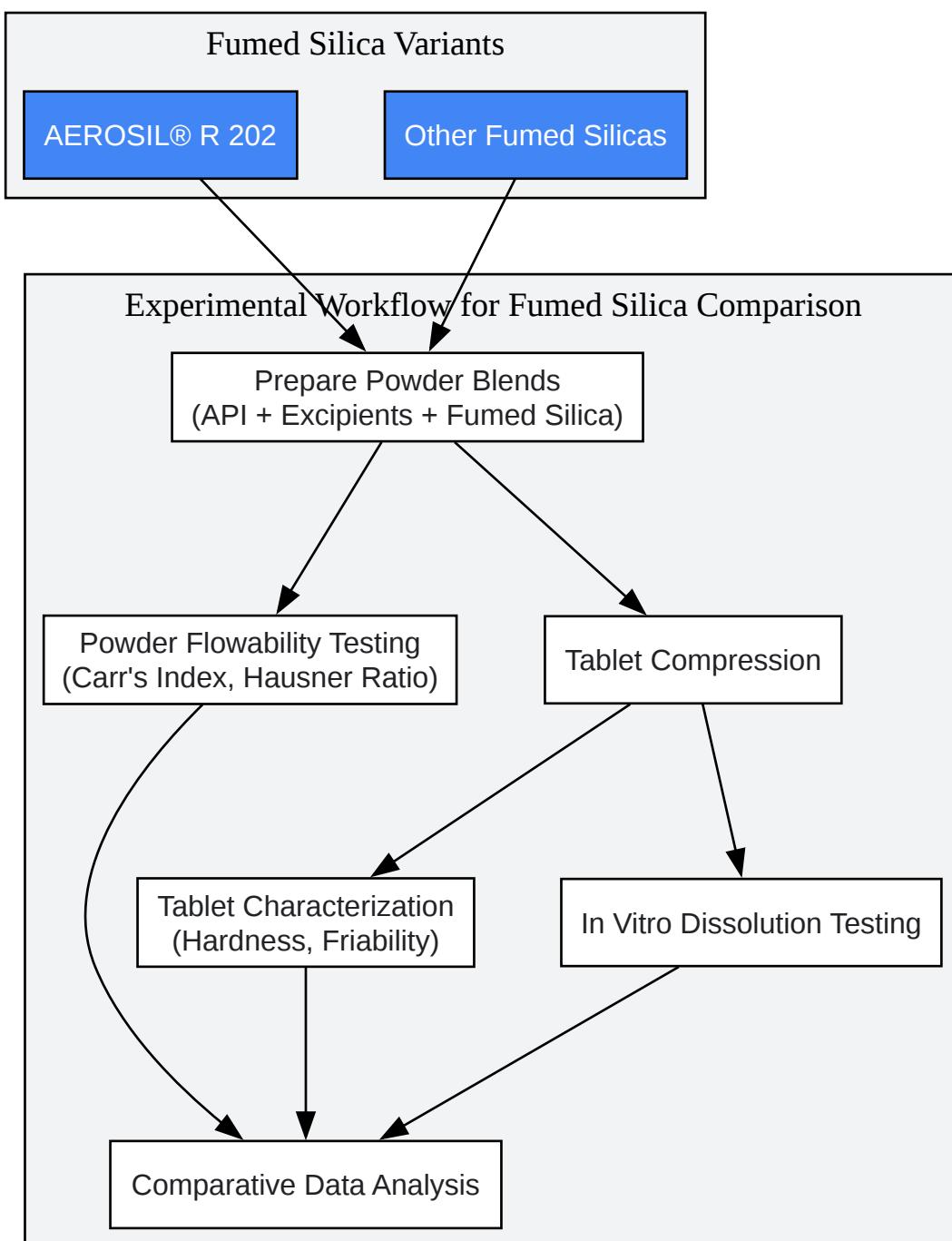
- Procedure:

1. Place one tablet in each dissolution vessel.


2. Start the apparatus at a specified rotation speed (e.g., 50 or 75 rpm for paddle, 100 rpm for basket).

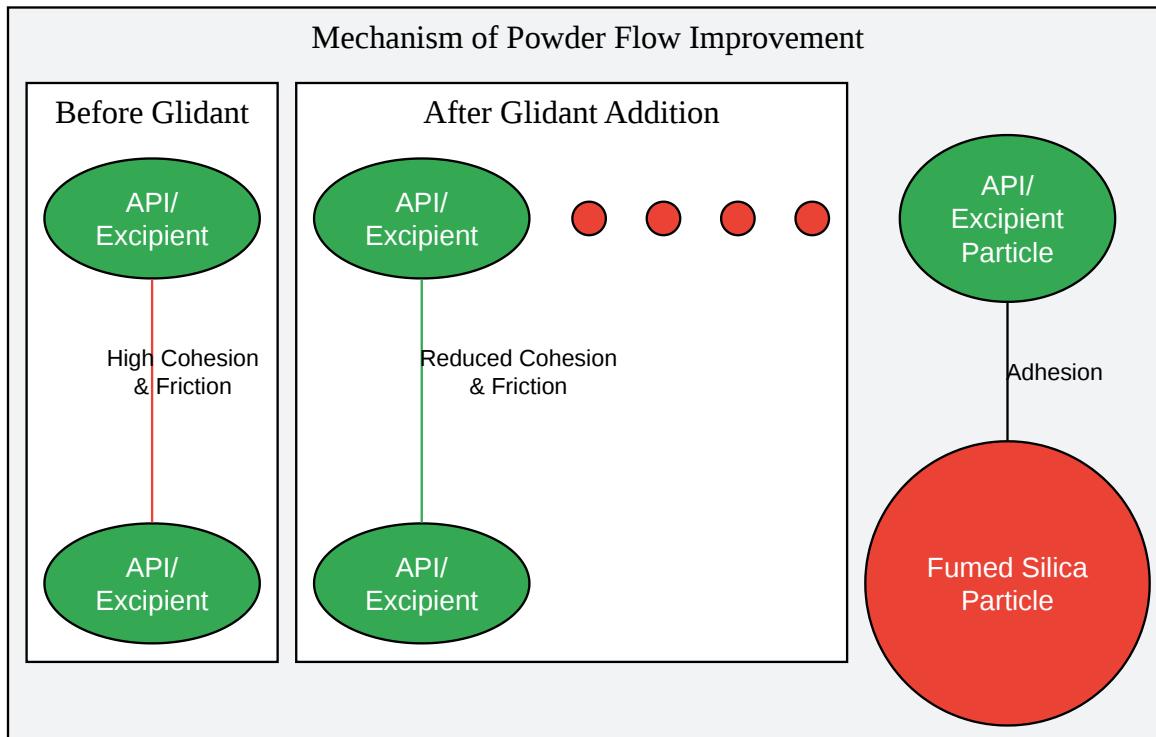
3. At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.

4. Filter the samples promptly.
5. Analyze the amount of dissolved drug in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).


- Data Analysis: Plot the cumulative percentage of drug released versus time to generate dissolution profiles for each formulation. Compare the profiles to assess the impact of the different fumed silicas.

## Visualizations




[Click to download full resolution via product page](#)

Caption: Fumed Silica Synthesis and Surface Modification Workflow.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Comparative Fumed Silica Evaluation.



[Click to download full resolution via product page](#)

Caption: Fumed Silica's Role in Reducing Interparticle Friction.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [en.hifull.com](http://en.hifull.com) [en.hifull.com]
- 2. AEROSIL R 202 - Ataman Kimya [[atamanchemicals.com](http://atamanchemicals.com)]
- 3. [novia.hu](http://novia.hu) [novia.hu]
- 4. [products.evonik.com](http://products.evonik.com) [products.evonik.com]

- 5. Preparation and Dispersion Performance of Hydrophobic Fumed Silica Aqueous Dispersion [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophobic silica - Wikipedia [en.wikipedia.org]
- 9. fetc.com.tw [fetc.com.tw]
- 10. Cab-O-Sil Ts610 | Univar Solutions [univarsolutions.com]
- 11. specialchem.com [specialchem.com]
- 12. usp.org [usp.org]
- 13. Mixing order of glidant and lubricant – Influence on powder and tablet properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glenncorp.com [glenncorp.com]
- 15. Hardness Testing: Basic Principles and Methods | Teledyne LABS [teledynelabs.com]
- 16. tablehardness.com [tablehardness.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. fda.gov [fda.gov]
- 19. Dissolution Test for Solid Oral Dosage Forms: WHO publishes Draft for Comments - ECA Academy [gmp-compliance.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. who.int [who.int]
- 22. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of AEROSIL® R 202 and Other Fumed Silicas in Pharmaceutical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1165704#comparative-study-of-aerosil-r-202-and-other-fumed-silicas>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)